2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Description
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS: 31052-95-6) is a fused heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with a pyridin-3-yl group at position 2 and an amine group at position 7. Its structure combines aromatic nitrogen-rich motifs, which are often associated with diverse biological activities, including kinase inhibition and antimicrobial properties . The compound is synthesized via multistep reactions involving cyclocondensation and functional group transformations, as observed in related triazolo-pyridine derivatives .
Properties
IUPAC Name |
2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-4-2-6-16-11(9)14-10(15-16)8-3-1-5-13-7-8/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEOMDSWOCBTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C=CC=C(C3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is performed under microwave conditions, which significantly reduces the reaction time and enhances the yield.
Another method involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This protocol is efficient and convenient, featuring readily available starting materials and good functional group tolerance.
Industrial Production Methods
Industrial production methods for 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine are not extensively documented in the literature. the scalability of the microwave-mediated synthesis and the palladium-catalyzed tandem reactions suggest that these methods could be adapted for large-scale production with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine has been explored for its potential as an anti-cancer agent. Research indicates that compounds within this class may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of this compound can effectively inhibit tumor growth in vitro and in vivo models.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Several studies suggest that it exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Neuropharmacology
Research has indicated potential neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to modulate neurotransmitter systems and may protect neuronal cells from oxidative stress.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of new materials with specific properties.
Case Study 1: Anticancer Properties
A study published in Medicinal Chemistry evaluated the anticancer activity of several derivatives of this compound against human breast cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the micromolar range. The study concluded that these compounds could serve as lead structures for further development into effective anticancer agents.
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial screening published in Journal of Antibiotics, researchers tested the efficacy of this compound against a panel of pathogenic bacteria. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting their potential use in treating resistant infections.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating inflammatory and hyperproliferative diseases.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine with similar compounds based on substituents, molecular weight, and key properties:
Key Observations :
- Substituent Position: The position of functional groups (e.g., NH₂ at C8 vs. C2) significantly impacts biological activity and synthetic pathways. For example, 8-amino derivatives are common in kinase inhibitors , while C2-substituted analogs may target different enzymes.
- Electron-Withdrawing Groups : Bromine at C6 (as in 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine) enhances electrophilicity, making it a candidate for nucleophilic substitution reactions .
Physicochemical and Commercial Data
- Purity and Availability : The target compound is available commercially at 98% purity (1g scale) , while analogs like 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine are sold by specialty suppliers .
- Thermal Stability : Triazolo-pyridines generally decompose above 250°C, with melting points varying by substituents (e.g., 3-Methyl derivative melts at ~160°C) .
Biological Activity
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound with significant biological activity. This compound belongs to the class of triazolo-pyridines, which are known for their diverse pharmacological properties. Recent studies have highlighted its potential in various therapeutic areas, including antimicrobial and anticancer activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves cyclization reactions of pyridine derivatives with triazole precursors. For instance, methods utilizing copper-catalyzed oxidative coupling reactions have been reported to yield high purity and good yields of this compound under mild conditions .
The structural analysis reveals that the compound features a triazole ring fused to a pyridine ring, which contributes to its biological activity. The presence of the pyridine moiety is crucial for its interaction with biological targets.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. For example:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antifungal Activity : It has also been evaluated for antifungal properties against strains such as Candida albicans and Aspergillus fumigatus.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Mechanism of Action : Research indicates that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Studies
Several case studies have been reported highlighting the efficacy of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial potential against clinical isolates.
- Findings : The compound demonstrated significant antibacterial activity with an MIC of 8 µg/mL against Staphylococcus aureus.
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Anticancer Evaluation :
- Objective : To assess the cytotoxic effects on A549 lung cancer cells.
- Findings : The compound exhibited an IC50 value of 12 µM after 48 hours of treatment.
Data Summary
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of N-aminopyridine derivatives with carbonyl-containing reagents. For example, Pd(OAc)₂ (10 mol%) in acetic acid or DMF catalyzes the reaction of N-aminopyridine with ethyl acetoacetate to form the triazolo[1,5-a]pyridine core . Optimization includes solvent choice (DMF enhances yield), temperature control (80–100°C), and catalyst loading. Recrystallization from methanol is effective for purification .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodology : X-ray crystallography is critical for unambiguous structural determination. Crystals grown via slow evaporation or recrystallization (e.g., from methanol) enable precise analysis of the fused triazole-pyridine system . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and substituent positions .
Q. What are the primary biological activities reported for this scaffold, and what assays are used to evaluate them?
- Methodology : Derivatives exhibit antibacterial and antifungal activities, assessed via MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus and Candida albicans . Anticancer potential is evaluated using kinase inhibition assays (e.g., JAK2 inhibition in leukemia cell lines) .
Advanced Research Questions
Q. How do substituent modifications at the C2 and C8 positions influence JAK2/JAK3 selectivity?
- Methodology : Para-substitution at C8 enhances JAK2 potency, while meta-substitution at C2 improves selectivity over JAK3. For example, CEP-33779 (a C8-aryl derivative) achieves >100-fold selectivity via steric and electronic modulation of the ATP-binding pocket . Computational docking (e.g., Glide SP) and SAR studies guide rational design .
Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Methodology : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurities. Validate results using orthogonal assays (e.g., cellular proliferation vs. enzymatic inhibition). Purity must exceed 95% (HPLC-UV), and counterion effects (e.g., hydrochloride salts) should be controlled .
Q. Can this scaffold be adapted for materials science applications, such as OLEDs?
- Methodology : The triazole-pyridine core’s π-conjugation enables use in phosphorescent OLEDs. Bromination at C7 introduces heavy atoms (e.g., Br) for enhanced spin-orbit coupling, improving luminescence efficiency. Coordination with Ir(III) or Pt(II) complexes optimizes emission wavelengths .
Methodological Troubleshooting
Q. Why might cyclization reactions fail during synthesis, and how can yields be improved?
- Solutions : Failed cyclizations often result from improper stoichiometry of N-aminopyridine and carbonyl reagents. Use a 1.2:1 molar ratio of acetylacetone to N-aminopyridine. Additives like AlCl₃ facilitate intramolecular dehydration . Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) .
Q. How can low solubility in pharmacological assays be addressed?
- Solutions : Introduce hydrophilic groups (e.g., -NH₂ at C8) or use prodrug strategies (e.g., esterification). Co-solvents like DMSO (≤1% v/v) maintain biocompatibility while enhancing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
